Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis
Description
This compound is a cyclobutane derivative featuring a cis-(1S,3S) stereochemistry, with a difluoromethyl group at position 1, an amino group at position 3, and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C7H12ClF2NO2 |
|---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
methyl 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)7(5(8)9)2-4(10)3-7;/h4-5H,2-3,10H2,1H3;1H |
InChI Key |
CQTFJDNFPINGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethylated precursor with an amino acid derivative, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Features a methylamino group at position 1 and a methyl ester.
- Synthesis : Prepared via reaction with 4-toluenesulfonate, yielding 80% purity .
- Key Data :
- Comparison : Lacks the difluoromethyl group, reducing lipophilicity and metabolic stability compared to the target compound.
rac-Methyl (1S,3S)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate Hydrochloride, cis
- Structure : Incorporates a 3-chlorophenyl substituent at position 3.
- Properties :
- This substitution may alter binding affinity in receptor-targeted applications .
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic Acid Hydrochloride
- Structure: Replaces the methyl ester with a carboxylic acid and adds an aminomethyl group.
- Properties: Molecular Formula: C₆H₁₂ClNO₂ . Purity: 98% .
- This derivative is widely used in peptide synthesis .
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate Hydrochloride
- Structure : Substitutes difluoromethyl with methoxy at position 1.
- Properties: CAS No.: 1260387-16-3 . Molecular Weight: 193.63 g/mol (calculated).
Comparative Data Table
Key Research Findings
Stereochemical Impact: The cis-(1S,3S) configuration is critical for spatial alignment in receptor binding, as seen in analogs like rac-Methyl (1S,3S)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate .
Fluorine Effects: The difluoromethyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a trend observed in fluorinated drug candidates .
Salt Forms : Hydrochloride salts are prevalent across analogs to improve crystallinity and solubility, as demonstrated in Reference Example 87 .
Applications : These compounds are primarily utilized as chiral building blocks in drug discovery, with structural variations tailored to modulate solubility, binding affinity, and stability .
Biological Activity
Methyl (1S,3S)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H12ClF2NO2
- Molecular Weight : 215.6 g/mol
- CAS Number : 2680539-31-3
- Purity : Typically ≥95% .
Methyl (1S,3S)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate acts primarily as a modulator of neurotransmitter systems. Its structural similarity to existing neurotransmitter analogs suggests it may interact with glutamate receptors and GABAergic pathways, potentially influencing excitatory and inhibitory neurotransmission.
Neuropharmacological Effects
Research indicates that compounds structurally related to methyl (1S,3S)-3-amino-1-(difluoromethyl)cyclobutane have shown promise in modulating GABAergic activity. For instance, studies on related compounds have demonstrated that they can inhibit GABA aminotransferase (GABA-AT), leading to increased levels of GABA in the brain. This mechanism is crucial for treating conditions such as epilepsy and anxiety disorders .
In Vivo Studies
In vivo studies utilizing microdialysis techniques have shown that related compounds can significantly alter dopamine levels in the nucleus accumbens, a critical area for reward and addiction pathways. These findings suggest potential applications in treating substance use disorders .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
